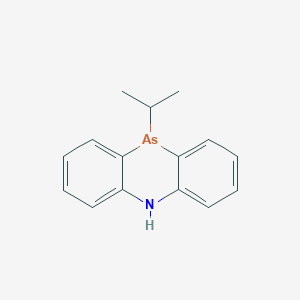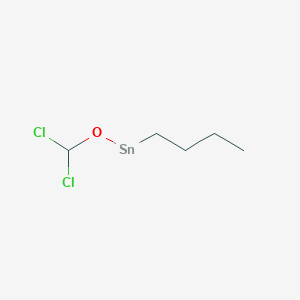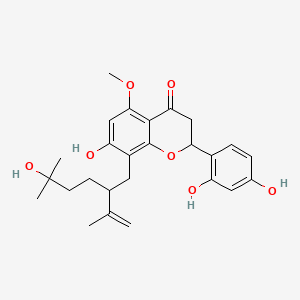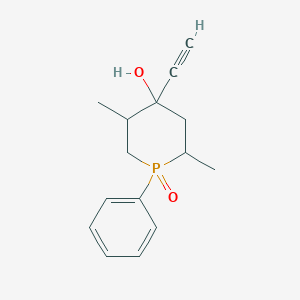
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is a complex organophosphorus compound It features a unique structure with an ethynyl group, a hydroxyl group, and a phosphinanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable phosphine oxide with an alkyne under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phosphinanone core may also play a role in modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in flavoring.
2-Cyclohexen-1-one, 4,5-dimethyl-: A compound with a similar cyclohexenone structure.
Uniqueness
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is unique due to its combination of an ethynyl group, a hydroxyl group, and a phosphinanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
54877-17-7 |
|---|---|
Fórmula molecular |
C15H19O2P |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
4-ethynyl-2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
InChI |
InChI=1S/C15H19O2P/c1-4-15(16)10-13(3)18(17,11-12(15)2)14-8-6-5-7-9-14/h1,5-9,12-13,16H,10-11H2,2-3H3 |
Clave InChI |
HQVBFEORZIITDM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CP1(=O)C2=CC=CC=C2)C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


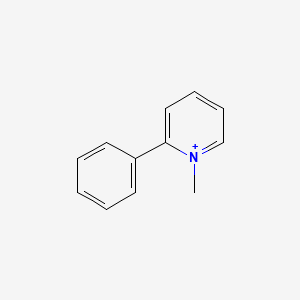
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

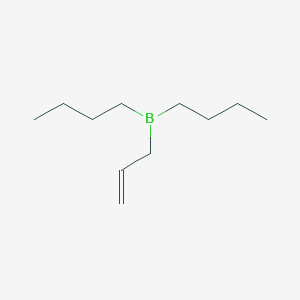
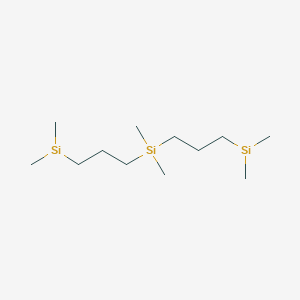
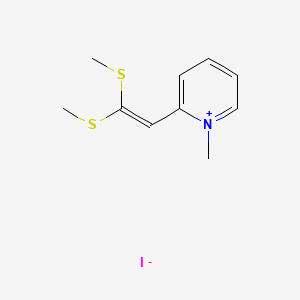
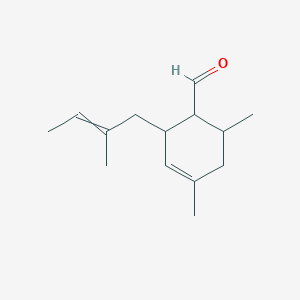
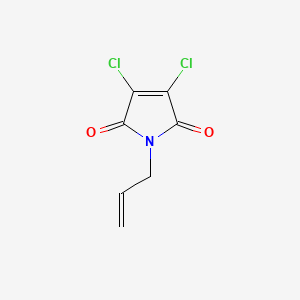
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
